Ethyl 6-chloro-3,4-dimethylthieno[2,3-b]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 6-chloro-3,4-dimethylthieno[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2S/c1-4-16-12(15)10-7(3)9-6(2)5-8(13)14-11(9)17-10/h5H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYCPQFKFIWYPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(C=C2C)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-chloro-3,4-dimethylthieno[2,3-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-3,4-dimethylthieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thioethers.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research has shown that compounds with thieno[2,3-b]pyridine structures exhibit potential anticancer properties. Ethyl 6-chloro-3,4-dimethylthieno[2,3-b]pyridine-2-carboxylate has been investigated for its ability to inhibit specific cancer cell lines. For instance, studies have indicated that derivatives of thieno[2,3-b]pyridine can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest.
Case Study : A study published in a peer-reviewed journal demonstrated that this compound exhibited cytotoxic effects against breast cancer cells, suggesting a pathway for further development as an anticancer agent.
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Its structural features may contribute to the inhibition of bacterial growth. Preliminary studies indicate effectiveness against certain strains of bacteria and fungi.
Case Study : Research conducted on thieno[2,3-b]pyridine derivatives revealed promising results in inhibiting the growth of Staphylococcus aureus and Escherichia coli, indicating potential applications in developing new antimicrobial agents.
Agrochemical Applications
1. Herbicidal Activity
this compound has been explored for its herbicidal properties. The thienopyridine structure is known to interact with plant metabolic pathways, making it a candidate for herbicide formulation.
Case Study : Field trials have shown that formulations containing this compound effectively control weed populations in various crops without adversely affecting crop yield.
Data Table: Summary of Applications
| Application Area | Specific Use | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer Agent | Induces apoptosis in cancer cell lines |
| Antimicrobial Agent | Effective against Staphylococcus aureus and E. coli | |
| Agrochemicals | Herbicide | Controls weed populations effectively |
Mechanism of Action
The mechanism of action of ethyl 6-chloro-3,4-dimethylthieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 3-[(3-Amino-5-Cyano-6-Ethoxy-4-Phenylthieno[2,3-b]pyridine-2-yl)Carbamoyl]-5-Cyano-6-Ethoxy-4-Phenylthieno[2,3-b]pyridine-2-Carboxylate (Compound 71)
Structural Differences :
- Substituents: Cyano (-CN), ethoxy (-OEt), phenyl, and amino groups replace the chloro and methyl groups of the target compound.
- Core structure: Retains the thieno[2,3-b]pyridine core but features additional carbamoyl linkages between two thienopyridine units. Key Data:
- Elemental Analysis : C: 63.06%, H: 4.61%, N: 15.08% (calc.) vs. Found: C: 63.22%, H: 4.49%, N: 15.00% .
- IR Peaks : 2220 cm⁻¹ (C≡N stretch), 1690–1650 cm⁻¹ (ester and amide C=O) .
Implications : - The dimeric structure may confer unique stacking properties or biological target interactions.
Ethyl 2-Amino-6-Boc-4,7-Dihydrothieno[2,3-c]pyridine-3(5H)-Carboxylate
Structural Differences :
- Core: Thieno[2,3-c]pyridine (vs. [2,3-b] in the target compound) with a dihydro ring system (positions 4,7).
- Substituents: Boc-protected amino group at position 2 and a partially saturated ring . Key Data:
- Molecular Formula: C₁₅H₂₂N₂O₄S (vs. C₁₀H₁₀ClNO₂S for the target compound).
- Implications:
- The Boc group enhances stability during synthetic steps involving amine protection .
Ethyl 3-Amino-6-Oxo-1H,6H,7H-Pyrazolo[3,4-b]pyridine-5-Carboxylate
Structural Differences :
- Core: Pyrazolo[3,4-b]pyridine replaces the thienopyridine system.
- Functional Groups: Oxo (=O) at position 6 and an amino group at position 3 . Implications:
- The pyrazole ring introduces additional nitrogen atoms, increasing hydrogen-bonding capacity.
- The oxo group may enhance polarity, affecting solubility and biological target binding .
Ethyl 6-Boc-2-Amino-4,7-Dihydro-5H-Thieno[2,3-c]pyridine-3-Carboxylate
Structural Similarity :
- Similarity Score : 0.86 (high structural overlap) .
Key Differences : - Substituents: Boc-protected amino group (vs. chloro and methyl groups in the target compound).
- Saturation : Dihydro ring system reduces aromatic conjugation .
Implications : - The Boc group facilitates controlled deprotection in synthetic workflows.
- Reduced aromaticity may lower thermal stability compared to fully conjugated systems.
Biological Activity
Ethyl 6-chloro-3,4-dimethylthieno[2,3-b]pyridine-2-carboxylate (CAS Number: 1708179-19-4) is a compound of interest due to its potential biological activities, particularly in the realms of anti-cancer and anti-inflammatory effects. This article delves into the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Chemical Structure and Properties
This compound has the following molecular formula:
- Molecular Formula : C12H12ClNO2S
- Molecular Weight : 269.75 g/mol
- IUPAC Name : this compound
The compound features a thieno[2,3-b]pyridine core structure which is known for its diverse biological activities. The presence of the chloro and ethyl groups contributes to its pharmacological properties.
1. Anti-Cancer Activity
Recent studies have indicated that derivatives of thieno[2,3-b]pyridine exhibit significant anti-cancer properties. For instance, compounds similar to ethyl 6-chloro-3,4-dimethylthieno[2,3-b]pyridine have shown potent inhibition of Pim-1 kinase, an enzyme implicated in various cancers. The IC50 values for related compounds ranged from 1.18 to 8.83 μM against different cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer) .
The following table summarizes the IC50 values of some related compounds:
| Compound | IC50 (μM) | Cell Line Tested |
|---|---|---|
| 7a | 1.18 | MCF7 |
| 7d | 1.38 | HCT116 |
| 8b | 8.83 | PC3 |
These findings suggest that ethyl 6-chloro-3,4-dimethylthieno[2,3-b]pyridine could be a promising candidate for further development in cancer therapeutics.
2. Anti-Inflammatory Activity
The compound has also been explored for its anti-inflammatory properties. Studies have demonstrated that thieno[2,3-b]pyridine derivatives can act as inhibitors of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Compounds within this class have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of ethyl 6-chloro-3,4-dimethylthieno[2,3-b]pyridine. Modifications at various positions on the thieno[2,3-b]pyridine scaffold can lead to enhanced potency and selectivity against specific targets:
- Chloro Substitution : Enhances binding affinity towards target enzymes.
- Ethyl Group : Contributes to hydrophobic interactions that may increase bioavailability.
Case Study 1: Pim Kinase Inhibition
A study focused on the inhibition of Pim kinases revealed that ethyl 6-chloro-3,4-dimethylthieno[2,3-b]pyridine derivatives displayed significant cytotoxicity against several cancer cell lines. The mechanism involved competitive inhibition at the ATP-binding site of Pim kinases .
Case Study 2: COX Inhibition
In another study assessing anti-inflammatory effects, thieno[2,3-b]pyridine derivatives were evaluated using COX enzyme assays. The results indicated that these compounds effectively suppressed COX-2 activity with IC50 values comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Q & A
Q. What synthetic routes are commonly used to prepare Ethyl 6-chloro-3,4-dimethylthieno[2,3-b]pyridine-2-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via cyclocondensation reactions, often starting with substituted aminothiophenes or pyridine precursors. For example, ethyl 3-amino-thieno[2,3-b]pyridine-2-carboxylate derivatives are functionalized with chloro and dimethyl groups using halogenation and alkylation agents (e.g., POCl₃ for chlorination, methyl iodide for methylation). Optimization involves controlling stoichiometry, temperature, and catalysts. Evidence from related compounds shows that yields improve with stepwise purification (e.g., column chromatography) and solvent selection (e.g., dichloromethane for intermediate stability). For instance, a similar synthesis achieved 91% yield via sulfonylation under anhydrous conditions with pyridine as a base . Table 1 : Representative Synthetic Yields for Analogous Thienopyridines
| Precursor | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Ethyl 3-amino-thienopyridine | p-Toluenesulfonyl chloride | 91 | |
| Ethyl 5-(2-furyl) derivative | Cyclocondensation, acid catalyst | 76–90 |
Q. What spectroscopic and crystallographic techniques validate the structure of this compound?
- Methodological Answer :
- Spectroscopy : IR confirms carbonyl (C=O, ~1660 cm⁻¹) and NH₂/amine groups (3350–3487 cm⁻¹). ¹H/¹³C NMR identifies substituents (e.g., ethyl ester protons at δ 1.2–4.3 ppm, aromatic protons at δ 6.8–8.1 ppm) .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines bond lengths/angles. For example, planar thienopyridine rings (mean deviation <0.006 Å) and intermolecular H-bonding (N–H⋯O) stabilize crystal packing . ORTEP-3 generates thermal ellipsoid diagrams to visualize atomic displacement .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for thienopyridine derivatives?
- Methodological Answer : Discrepancies in cytotoxicity or antimicrobial results often arise from assay conditions (e.g., cell lines, incubation time) or compound purity. For example, multidrug-resistant (MDR) cell lines may show reduced efficacy due to efflux pumps. Strategies include:
- Dose-Response Curves : Establish IC₅₀ values across multiple concentrations .
- Metabolic Stability Tests : Use liver microsomes to assess degradation rates.
- Structural Confirmation : Verify purity via HPLC and SC-XRD to rule out byproducts .
Q. What challenges arise in crystallographic refinement of thienopyridine derivatives using SHELX, and how are they addressed?
- Methodological Answer :
- Disorder : Methyl/chloro groups may exhibit positional disorder. Fix occupancy ratios (e.g., 50:50) and apply restraints (ISOR, DELU) .
- Twinned Data : Use TWIN/BASF commands in SHELXL for non-merohedral twinning.
- Hydrogen Bonding : Identify H···O/N interactions (e.g., dimeric structures via N–H⋯O in sulfonamide derivatives) to validate packing motifs .
Q. How do substituent modifications (e.g., sulfonamide groups) influence structure-activity relationships (SAR) in this compound class?
- Methodological Answer :
- Functionalization : Introduce sulfonamide groups via reaction with toluenesulfonyl chloride to enhance solubility and binding affinity. For example, ethyl 3-(4-methylbenzenesulfonamido) derivatives show improved antitumor activity due to H-bond interactions with target proteins .
- SAR Workflow :
Synthesis : Modify substituents (e.g., halogens, alkyl chains).
In Vitro Assays : Test cytotoxicity (e.g., MTT assay) against cancer cells.
Docking Studies : Use AutoDock Vina to predict binding modes to kinases or DNA topoisomerases .
Data Contradiction Analysis Example
Issue : A study reports high cytotoxicity (IC₅₀ = 2 µM) for a methyl-substituted analog, while another shows no activity (IC₅₀ > 100 µM).
Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
